Regioisomeric Fluorine Substitution Pattern: 3,4,5- vs. 2,3,4- vs. 2,4,6-Trifluorophenyl LogP Differentiation
The lipophilicity of trifluorophenyl-cyclopropane carboxylic acids varies measurably with the fluorine substitution pattern. The target compound (3,4,5-trifluoro) exhibits a reported LogP of 1.74, compared to the 2,3,4-trifluoro isomer with an XLogP3-AA of 1.9 and the 2,4,6-trifluoro isomer with a predicted pKa of 4.14—indicating distinct ionization and partitioning behavior [1]. This difference in lipophilicity directly influences membrane permeability, protein binding, and pharmacokinetic properties in lead optimization campaigns [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.74 (CAS 2059913-92-5; 3,4,5-trifluoro isomer) |
| Comparator Or Baseline | XLogP3-AA = 1.9 for (1R,2R)-2-(2,3,4-trifluorophenyl)cyclopropane-1-carboxylic acid (PubChem CID 100023407); pKa = 4.14 for 2-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid (CAS 2228449-24-7) |
| Quantified Difference | ΔLogP ≈ 0.16 lower for the 3,4,5-isomer vs. the 2,3,4-isomer; distinct ionization profile vs. the 2,4,6-isomer |
| Conditions | Computed/predicted values from Chemsrc, PubChem, and ChemicalBook databases |
Why This Matters
In drug discovery, a ΔLogP of 0.16 can correspond to a measurable shift in membrane permeability and oral absorption, making regioisomer-specific procurement essential for reproducible ADME profiling.
- [1] PubChem. (1R,2R)-2-(2,3,4-Trifluorophenyl)cyclopropane-1-carboxylic acid. PubChem CID 100023407. XLogP3-AA: 1.9. View Source
- [2] Chernykh, A.V., et al. (2020). Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. J. Org. Chem., 85(19), 12692-12702. Measured pKa and log P values to evaluate fluoroalkyl substituent effects on acidity and lipophilicity. View Source
